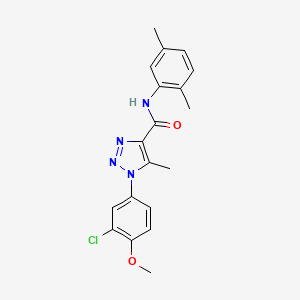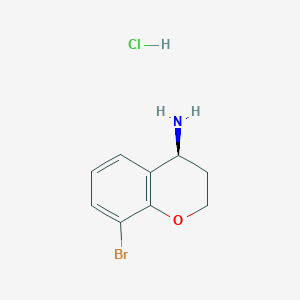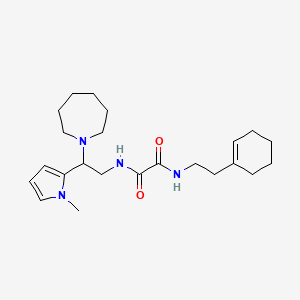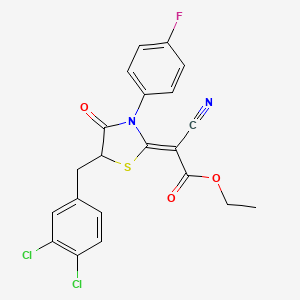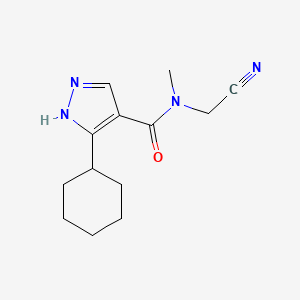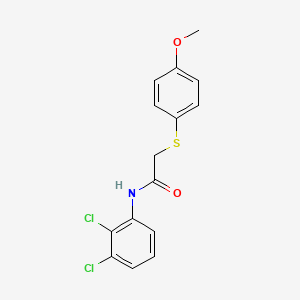
N-(2,3-dichlorophenyl)-2-(4-methoxyphenyl)sulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dichlorophenyl)-2-(4-methoxyphenyl)sulfanylacetamide, also known as DCM-SA, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamides and has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. In
科学的研究の応用
Synthesis and Characterization
Research on sulfanilamide derivatives, including the synthesis and characterization of compounds structurally related to N-(2,3-dichlorophenyl)-2-(4-methoxyphenyl)sulfanylacetamide, has been conducted to understand their physical and chemical properties. For instance, a study detailed the synthesis, characterization, thermal, and antimicrobial studies of various N-substituted sulfanilamide derivatives. These compounds were analyzed using techniques such as Infra-Red (IR), Nuclear Magnetic Resonance (NMR), and UV–visible (UV–Vis) spectra, highlighting the comprehensive approach taken to elucidate the structural and functional aspects of these chemicals (Lahtinen et al., 2014).
Biological Screening and Antimicrobial Activities
The biological screening of sulfanilamide derivatives for their antibacterial and antifungal activities has been a focus of research. For example, a study synthesized a series of derivatives and assessed their activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes. The findings indicated that these compounds were more active against acetylcholinesterase, providing a basis for potential therapeutic applications (Rehman et al., 2013).
Anticancer Evaluation
Explorations into the anticancer properties of derivatives related to N-(2,3-dichlorophenyl)-2-(4-methoxyphenyl)sulfanylacetamide have also been reported. Research on the synthesis, characterization, and in vitro anticancer evaluation of various sulfanyl acetamides has shown promising results against certain cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Zyabrev et al., 2022).
特性
IUPAC Name |
N-(2,3-dichlorophenyl)-2-(4-methoxyphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2S/c1-20-10-5-7-11(8-6-10)21-9-14(19)18-13-4-2-3-12(16)15(13)17/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOGNAUWWGOQCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-2-(4-methoxyphenyl)sulfanylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3R,4R)-4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2888916.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3,3-diphenylpropanoate](/img/structure/B2888917.png)
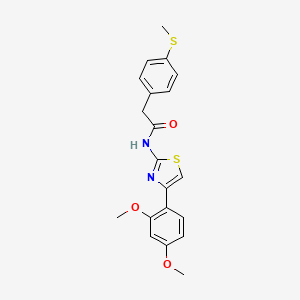
![4-(2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)phenyl acetate](/img/structure/B2888919.png)
![2-Methylpropyl 5-[4-(benzyloxy)phenyl]-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2888921.png)
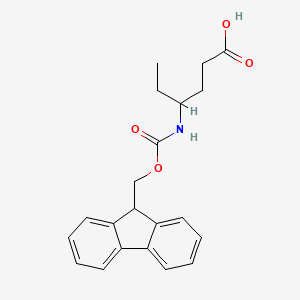
![3-allyl-8-(5-chloro-2-methylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2888924.png)
![Methyl({[5-(2-methylcyclopropyl)furan-2-yl]methyl})amine](/img/structure/B2888926.png)
![N-(5-chloro-2-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2888927.png)
